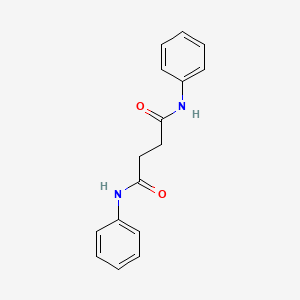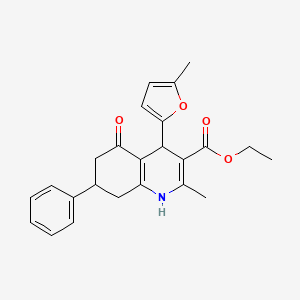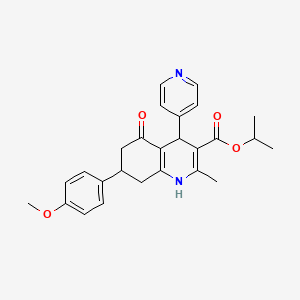![molecular formula C9H16N2OS B4970146 N-[(allylamino)carbonothioyl]-3-methylbutanamide](/img/structure/B4970146.png)
N-[(allylamino)carbonothioyl]-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(allylamino)carbonothioyl]-3-methylbutanamide, also known as ALA-LA-NHS, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of thiol-reactive compounds and has been used in various biochemical and physiological studies.
科学研究应用
N-[(allylamino)carbonothioyl]-3-methylbutanamide has been widely used in various scientific research applications, including protein modification, drug delivery, and biomaterials development. The compound's thiol-reactive properties make it an ideal candidate for the modification of proteins and peptides, which can be used to study the structure and function of proteins. It has also been used in drug delivery systems to improve the bioavailability and efficacy of drugs. Additionally, this compound has been used in the development of biomaterials, such as hydrogels, for tissue engineering applications.
作用机制
N-[(allylamino)carbonothioyl]-3-methylbutanamide reacts with thiol groups in proteins and peptides to form stable thioether linkages. This modification can alter the structure and function of proteins, leading to changes in their activity and interactions with other molecules. The reaction between this compound and thiol groups is highly specific, making it a useful tool for site-specific protein modification.
Biochemical and Physiological Effects
The modification of proteins with this compound can have significant biochemical and physiological effects. For example, the modification of enzymes can alter their activity and specificity, leading to changes in metabolic pathways. Additionally, the modification of proteins involved in cell signaling pathways can affect cellular responses to stimuli. The use of this compound in drug delivery systems can also improve the bioavailability and efficacy of drugs, leading to better therapeutic outcomes.
实验室实验的优点和局限性
One of the main advantages of using N-[(allylamino)carbonothioyl]-3-methylbutanamide in lab experiments is its specificity for thiol groups, which allows for site-specific protein modification. Additionally, the synthesis of this compound is relatively simple and can be carried out in a laboratory setting using standard laboratory equipment. However, there are also some limitations to its use. For example, the modification of proteins with this compound can be irreversible, which may limit its use in certain applications. Additionally, the modification of proteins can alter their structure and function, which may affect the interpretation of experimental results.
未来方向
There are several future directions for the use of N-[(allylamino)carbonothioyl]-3-methylbutanamide in scientific research. One potential application is in the development of targeted drug delivery systems for the treatment of various diseases. The specificity of this compound for thiol groups could be used to target drugs to specific cells or tissues, leading to improved therapeutic outcomes. Additionally, the use of this compound in the development of biomaterials for tissue engineering applications could lead to the development of new therapies for tissue repair and regeneration.
Conclusion
In conclusion, this compound is a thiol-reactive compound that has gained significant attention in scientific research due to its unique properties and potential applications. The compound's specificity for thiol groups makes it an ideal candidate for site-specific protein modification, drug delivery, and biomaterials development. While there are some limitations to its use, the future directions for the application of this compound in scientific research are promising, and it is likely to continue to be an important tool in the development of new therapies and treatments.
合成方法
The synthesis of N-[(allylamino)carbonothioyl]-3-methylbutanamide involves the reaction of allylamine with carbon disulfide and methyl acrylate to form N-(allylthiocarbamoyl)-3-methylbutyramide. This compound is then reacted with N-hydroxysuccinimide (NHS) to form this compound. The synthesis process is relatively simple and can be carried out in a laboratory setting using standard laboratory equipment.
属性
IUPAC Name |
3-methyl-N-(prop-2-enylcarbamothioyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2OS/c1-4-5-10-9(13)11-8(12)6-7(2)3/h4,7H,1,5-6H2,2-3H3,(H2,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAZKCGFTDFRRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-methyl-2-furyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4970075.png)
![6-[4-(aminocarbonyl)-1-piperidinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4970080.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B4970102.png)

![4-{[4-(2-aminoethyl)-1-piperazinyl]methyl}-2,6-di-tert-butylphenol](/img/structure/B4970112.png)

![4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine](/img/structure/B4970124.png)

![1-[1-(2-pyridinylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4970138.png)
![3,4-dichloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4970155.png)
![N-[2-(2,3-dimethoxyphenyl)ethyl]-N'-(1-propyl-1H-1,2,4-triazol-3-yl)urea](/img/structure/B4970162.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B4970169.png)

